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Compound of Interest

Compound Name: N-Formylindoline

Cat. No.: B030428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Formylindoline, a significant heterocyclic compound relevant in medicinal chemistry and drug

development. This document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary
While a complete, publicly accessible dataset for N-Formylindoline is not readily available, the

following tables summarize the expected spectroscopic characteristics based on data from

closely related indole and indoline derivatives. These tables provide a reference for the

anticipated spectral features of N-Formylindoline.

Table 1: ¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 s 1H
N-CHO (formyl

proton)

~7.2-7.4 m 4H Aromatic protons

~4.1 t 2H CH₂ (adjacent to N)

~3.1 t 2H
CH₂ (adjacent to

aromatic ring)

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~160 C=O (formyl carbon)

~145 Aromatic C (quaternary, adjacent to N)

~128 Aromatic CH

~125 Aromatic CH

~124 Aromatic C (quaternary)

~115 Aromatic CH

~50 CH₂ (adjacent to N)

~28 CH₂ (adjacent to aromatic ring)

Table 3: IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~1670 Strong C=O stretch (amide)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1600, 1480 Medium Aromatic C=C stretch

~1350 Strong C-N stretch

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

147 [M]⁺ (Molecular ion)

118 [M-CHO]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of N-Formylindoline in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Ensure complete dissolution by gentle vortexing or sonication.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR

tube to remove any particulate matter.

¹H NMR Acquisition:
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Spectrometer: 400 or 500 MHz

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline

correction. Calibrate the chemical shift to the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 or 125 MHz

Pulse Program: Proton-decoupled single-pulse sequence with NOE.

Spectral Width: ~240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Processing: Similar to ¹H NMR, with calibration to the solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of N-Formylindoline in a volatile organic solvent (e.g.,

dichloromethane or acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Procedure: Record a background spectrum of the clean salt plate. Then, record the sample

spectrum. The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of N-Formylindoline (approximately 1 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

The solution should be free of any particulate matter.

Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g.,

a GC-MS system).

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Introduction Method: Direct insertion probe or via gas chromatography.

Data Analysis: The resulting mass spectrum will show the molecular ion and various

fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.
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Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing

spectroscopic data.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of N-Formylindoline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030428#spectroscopic-data-of-n-formylindoline-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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